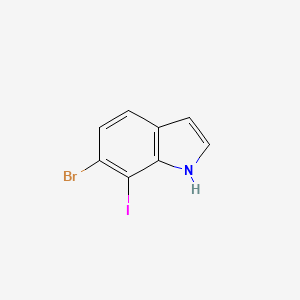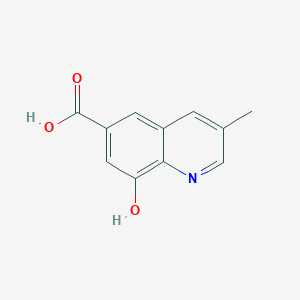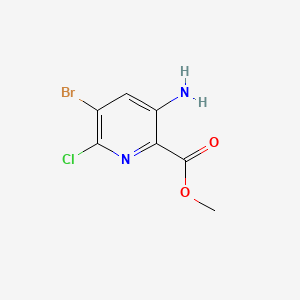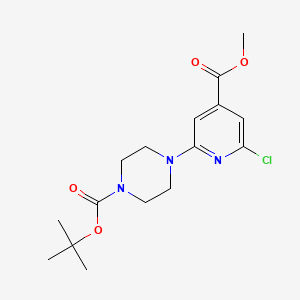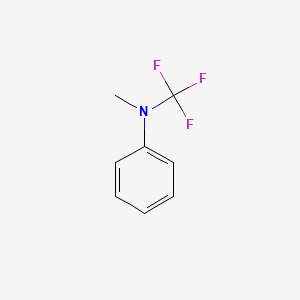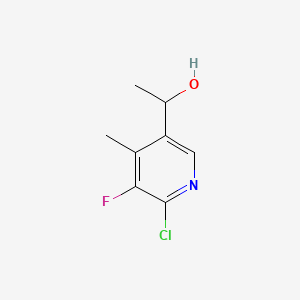
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring, along with an ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol typically involves multi-step synthetic routes One common method includes the selective fluorination of pyridine derivatives, followed by chlorination and methylation reactionsIndustrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Chemical Reactions Analysis
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The ethan-1-ol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-chloropyridine: Similar in structure but lacks the ethan-1-ol group.
3-Chloro-5-fluoro-2-methylpyridine: Similar substituents but different positions on the pyridine ring.
6-Chloro-5-fluoropyridin-3-ol: Contains a hydroxyl group instead of the ethan-1-ol group. The uniqueness of this compound lies in its specific combination of substituents and the presence of the ethan-1-ol group, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3 |
InChI Key |
NBJCIPKDYKIGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


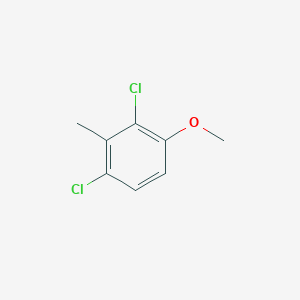
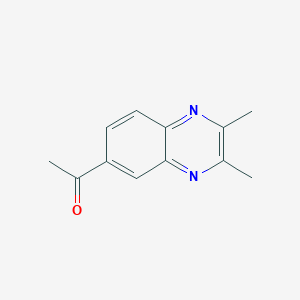

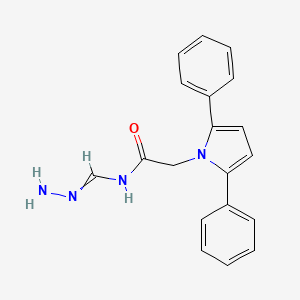
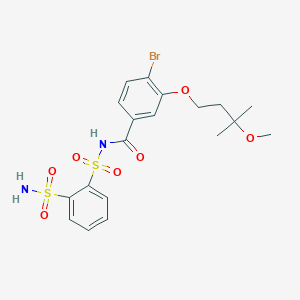
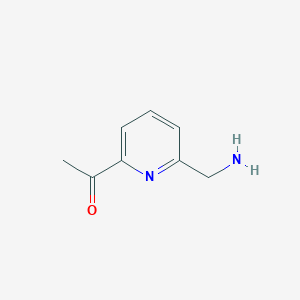
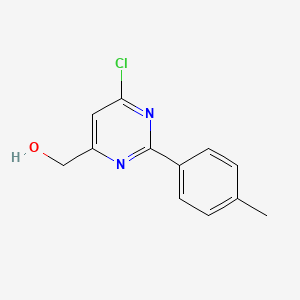
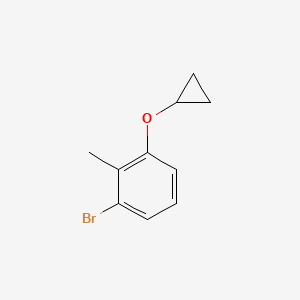
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
